An In-depth Technical Guide to trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
An In-depth Technical Guide to trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Piperidine Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors. Within this vast chemical space, trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride emerges as a compound of significant interest. Its di-substituted, stereochemically defined nature, featuring both a primary alcohol and a secondary alcohol, offers multiple points for synthetic elaboration and diverse hydrogen bonding interactions.
This technical guide provides a comprehensive overview of the chemical and physical properties of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, offering insights into its structure, reactivity, and potential applications in drug discovery and development. The information presented herein is intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a molecule's physicochemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation strategies. While comprehensive experimental data for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is not extensively published in publicly available literature, we can infer and compile key characteristics based on available information and the properties of analogous structures.
Table 1: Physicochemical Properties of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
| Property | Value | Source/Comment |
| CAS Number | 955028-06-5 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.64 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Inferred from related piperidinol compounds. |
| Melting Point | Data not available | Experimental determination is recommended. |
| Solubility | Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. | Inferred from the hydrochloride salt nature and presence of hydroxyl groups. The related compound 4-hydroxy-4-(hydroxymethyl)-piperidine is described as "极易溶解 (1000 g/L) (25 oC)" (extremely soluble). |
| pKa | Data not available | The piperidine nitrogen is basic and will be protonated at physiological pH. The pKa is expected to be in the range of 9-11, typical for secondary amine hydrochlorides. Experimental determination is advised for precise values. |
Structural Elucidation and Spectral Data
The precise arrangement of atoms and functional groups in trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride dictates its chemical behavior and biological activity.
Figure 1: Chemical structure of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chiral centers and the piperidine ring protons. Key signals would include those for the hydroxymethyl protons, the proton on the carbon bearing the hydroxyl group, and the various methylene protons of the piperidine ring. The coupling constants between protons on C3 and C4 would be crucial in confirming the trans stereochemistry.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals for the carbon atoms of the piperidine ring and the hydroxymethyl group. The chemical shifts would be influenced by the electronegative oxygen and nitrogen atoms.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak in the 2400-2800 cm⁻¹ range would indicate the N-H stretch of the ammonium salt. C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the parent cation [M-Cl]⁺ at m/z 132.10.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of substituted piperidinols like trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride can be approached through various synthetic strategies, often involving multi-step sequences. Common approaches in the literature for similar structures include:
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Reduction of Substituted Pyridines: Catalytic hydrogenation of appropriately substituted pyridine precursors is a widely used method for the synthesis of piperidines.[6] The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.
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Cyclization Reactions: Intramolecular cyclization of acyclic precursors containing both an amine and a suitable electrophilic center can be a powerful strategy for constructing the piperidine ring.
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Diastereoselective Reductions: The reduction of a piperidone precursor containing a hydroxymethyl group at the 4-position can lead to the formation of the desired diol. The choice of reducing agent can influence the stereoselectivity of the hydroxyl group formation at the 3-position.
Figure 2: General synthetic pathways to substituted piperidinols.
The reactivity of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is dominated by its functional groups:
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Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions, including esterification, etherification, and oxidation, providing avenues for further molecular elaboration.
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Piperidine Nitrogen: The secondary amine, present as its hydrochloride salt, can be deprotonated and subsequently N-alkylated or N-acylated to introduce a wide range of substituents. This is a critical handle for modulating the pharmacological properties of piperidine-based compounds.
Applications in Drug Discovery: A Scaffold for Innovation
The trans-3,4-disubstituted piperidine motif is a key structural feature in a number of biologically active molecules. For instance, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been extensively explored as opioid receptor antagonists.[7][8] The specific stereochemistry and substitution pattern of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride make it an attractive starting point for the synthesis of novel ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The two hydroxyl groups offer opportunities for creating compounds with improved pharmacokinetic profiles, such as increased solubility and the potential for forming stable interactions with biological targets. The trans stereochemistry provides a rigid and well-defined orientation for these functional groups, which can be crucial for achieving high binding affinity and selectivity.
Figure 3: Role of the scaffold in a typical drug discovery pipeline.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for N-Alkylation
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Deprotonation: To a solution of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and free the secondary amine.
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Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, perform an aqueous work-up to remove salts and excess reagents. Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: General Procedure for O-Acylation
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Reaction Setup: Dissolve trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride and a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF).
-
Acylation: Add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the cooled reaction mixture.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify by column chromatography or crystallization.
Safety and Handling
Based on the hazard information for related piperidine derivatives, trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is expected to be an irritant.[2] It may cause skin, eye, and respiratory tract irritation.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion: A Building Block with High Potential
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and multiple points for synthetic modification provide a robust platform for the design of novel, three-dimensional molecules with the potential for high biological activity and selectivity. While a comprehensive public dataset of its physicochemical properties is still emerging, this guide provides a foundational understanding for researchers to begin exploring the potential of this intriguing piperidine derivative. As with any chemical reagent, careful handling and characterization are essential for its successful application in the laboratory.
References
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PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]
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PubChem. trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. [Link]
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PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
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